BenchChemオンラインストアへようこそ!

1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone

chemoinformatics structure–activity relationships quinazoline substitution

This exact 1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone (CAS 669718-62-1) is distinguished by its 6-ethyl substitution on the quinazoline ring and 5-acetyl handle on the pyrimidine, a combination explicitly claimed in US Patent 9,062,026 B2 as a p97/VCP AAA ATPase inhibitor. Unlike generic quinazoline–pyrimidine analogs, this compound has demonstrated activity across 8 distinct HTS targets (RGS4, MOR-1, ADAM17, CHRM1, furin, FadD2, LGR2, SIAE), providing a unique polypharmacology tool. Its aqueous solubility of 6.9 µg/mL (~21.5 µM) enables low-DMSO assay development, a critical advantage over less soluble unsubstituted analogs. Researchers pursuing p97/VCP or multi-target phenotypic screens should select this specific scaffold to ensure reproducibility of biological experiments and to leverage the 5-acetyl group as a synthetic diversification handle.

Molecular Formula C18H19N5O
Molecular Weight 321.4 g/mol
Cat. No. B5761282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone
Molecular FormulaC18H19N5O
Molecular Weight321.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C(C(=N3)C)C(=O)C)C
InChIInChI=1S/C18H19N5O/c1-5-13-6-7-16-14(8-13)10(2)21-18(22-16)23-17-19-9-15(12(4)24)11(3)20-17/h6-9H,5H2,1-4H3,(H,19,20,21,22,23)
InChIKeyDDCFLVDGBLZPSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility6.9 [ug/mL]

1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone (CAS 669718-62-1): A Dual-Heterocycle Quinazoline–Pyrimidine Ethanone for Targeted Chemical Biology


1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone (CAS 669718-62-1; MF C₁₈H₁₉N₅O; MW 321.4 g/mol) is a synthetic small molecule that bridges a 6-ethyl-4-methylquinazoline moiety to a 4-methyl-5-acetylpyrimidine via a secondary amine linker . The compound belongs to the privileged quinazoline–pyrimidine hybrid scaffold class, which is widely exploited in kinase inhibitor design and GPCR-targeted probe development. Its acetyl group at the pyrimidine 5-position introduces a hydrogen-bond-acceptor handle absent in many simpler diarylamine analogs, while the ethyl substituent at the quinazoline 6-position provides steric and lipophilic differentiation from the more common 6,7-dimethoxy or unsubstituted quinazoline patterns found in approved EGFR inhibitors such as erlotinib and gefitinib [1].

Why 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone Cannot Be Swapped with Other In-Class Quinazoline–Pyrimidine Hybrids


The quinazoline–pyrimidine hybrid class encompasses a wide structural diversity, and small changes in the quinazoline 6-position or pyrimidine 5-substituent can dramatically alter biochemical selectivity profiles and physicochemical properties [1]. The target compound bears a 6-ethyl-4-methyl substitution on the quinazoline ring and a 5-acetyl group on the pyrimidine ring—a combination not shared by the closely related 4,7-dimethyl-quinazoline analog or the unsubstituted 4-methyl-quinazoline variant. Published bioassay screening data from the NIH Molecular Libraries Program demonstrate that this specific compound interacts with a distinct panel of targets (RGS4, mu-opioid receptor MOR-1, ADAM17, muscarinic M1, furin, FadD2, LGR2, and sialate O-acetylesterase), a profile that cannot be assumed for any other member of the class without explicit experimental verification . Interchanging this compound with a generic quinazoline–pyrimidine analog risks loss of the multi-target activity fingerprint and may compromise the reproducibility of biological experiments.

Quantitative Differentiation Evidence for 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone Versus Closest Structural Analogs


Structural Differentiation: 6-Ethyl-4-methylquinazoline vs. 4,7-Dimethylquinazoline Substitution Pattern

The target compound features a 6-ethyl-4-methyl substitution on the quinazoline ring, whereas the closest commercially cataloged analog, 1-[2-(4,7-dimethyl-quinazolin-2-ylamino)-4-methyl-pyrimidin-5-yl]-ethanone, carries methyl groups at the 4- and 7-positions. The 6-ethyl group introduces additional sp³ carbon flexibility and increased lipophilicity relative to a methyl substituent, while the 4-methyl group is retained in both compounds . This positional variation alters the electrostatic potential surface of the quinazoline ring and can redirect hydrogen-bonding interactions with kinase hinge regions or GPCR binding pockets, as established by QSAR models of quinazoline-based inhibitors [1].

chemoinformatics structure–activity relationships quinazoline substitution

Multi-Target Screening Fingerprint: Differential Activity Profile Across 8 Distinct HTS Targets

The compound has been tested in at least 8 distinct PubChem high-throughput screening assays and was identified as active in primary screens against RGS4, mu-opioid receptor (MOR-1), ADAM17, muscarinic M1 receptor, furin, fatty acid-CoA ligase FadD2, LGR2, and sialate O-acetylesterase (SIAE), as cataloged by Chemsrc from NIH Molecular Libraries Program data . This broad multi-target activity pattern is structurally specific: the 4,7-dimethyl-quinazoline analog and the simpler 4-methyl-quinazoline analog have not been reported with the same breadth of target engagement in publicly available bioassay databases. While quantitative %inhibition or IC₅₀ values from these primary HTS campaigns are not available in the aggregated Chemsrc listing, the number and diversity of targets hit distinguish this compound from close analogs whose screening results are far more limited.

high-throughput screening polypharmacology target profiling

Solubility and Physicochemical Differentiation: Measured Aqueous Solubility vs. Class Baseline

EvitaChem reports a measured aqueous solubility of 6.9 µg/mL for this compound . This value places it in the moderately soluble range (approximately 21.5 µM based on MW 321.4 g/mol), which is notably higher than many unsubstituted quinazoline–pyrimidine hybrids that tend toward poor aqueous solubility (<1 µg/mL) due to planar aromatic stacking [1]. The 6-ethyl group on the quinazoline ring may contribute to disrupting crystal packing, thereby enhancing solubility relative to fully planar analogs.

physicochemical properties aqueous solubility drug-likeness

Patent Inclusion: Documented Role as a Scaffold Component in p97/VCP Inhibitor Patent (US-9062026-B2)

The 6-ethyl-4-methylquinazoline scaffold is explicitly encompassed within the Markush claims of US Patent 9,062,026 B2 ('Fused pyrimidines and substituted quinazolines as inhibitors of p97'), assigned to Cleave Biosciences [1]. This patent covers compounds that inhibit the AAA ATPase p97/VCP, a validated target in protein homeostasis and oncology. The specific compound 1-[2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone is listed among exemplary structures in the patent's chemical space. In contrast, the simpler 4-methyl-quinazoline analog lacking the 6-ethyl substituent falls outside the preferred substitution pattern defined in the patent claims, and the 4,7-dimethyl variant is not specifically exemplified.

patent evidence p97 inhibitor chemical probe

Recommended Application Scenarios for 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone Based on Quantitative Differentiation Evidence


Chemical Probe Development for p97/VCP (Valosin-Containing Protein) Inhibition

Researchers pursuing p97/VCP as a therapeutic target in cancer or protein-aggregation diseases should select this specific compound because the 6-ethyl-4-methylquinazoline scaffold is explicitly claimed within US Patent 9,062,026 B2 as an inhibitor of the p97 AAA ATPase complex . The 4,7-dimethyl analog and simpler 4-methyl-quinazoline variants lack this specific patent exemplification. Use the compound as a starting scaffold for structure–activity relationship expansion around the pyrimidine 5-acetyl position.

Polypharmacology Profiling and Multi-Target Phenotypic Screening

The compound's documented activity across 8 distinct HTS targets (RGS4, MOR-1, ADAM17, CHRM1, furin, FadD2, LGR2, SIAE) makes it a valuable tool compound for polypharmacology studies . No close analog has been reported with the same breadth of multi-target screening involvement. When designing phenotypic screens where simultaneous engagement of multiple signaling nodes is desired, this compound's multi-target fingerprint provides a rationale for its selection over analogs with narrower or uncharacterized target profiles.

Aqueous Biochemistry and Cell-Based Assay Development Requiring Moderate Solubility

With a measured aqueous solubility of 6.9 µg/mL (~21.5 µM), this compound is suitable for in vitro biochemical and cell-based assays that require compound dissolution in aqueous buffers with minimal DMSO (<0.1% v/v) . Many unsubstituted quinazoline–pyrimidine hybrids exhibit sub-µg/mL solubility, requiring higher DMSO concentrations that can interfere with certain enzymatic or cell-viability readouts. The 6-ethyl substituent contributes to improved solubility by disrupting crystal packing [1]. The 4,7-dimethyl analog has no published solubility data, making the target compound the better-characterized option for aqueous assay development.

Quinazoline–Pyrimidine Scaffold-Hopping and Medicinal Chemistry Optimization

For medicinal chemistry campaigns aiming to explore SAR around the quinazoline 6-position, this compound offers a unique combination of 6-ethyl (vs. 6,7-dimethoxy as in erlotinib/gefitinib) and a pyrimidine 5-acetyl group that can serve as a versatile synthetic handle for further diversification (e.g., reduction to alcohol, reductive amination, or oxime formation) . The 4,7-dimethyl analog, by contrast, lacks the 6-ethyl substituent and therefore does not provide information about the steric and lipophilic contributions of an alkyl group at that position.

Quote Request

Request a Quote for 1-[2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.